1-Bromo-6,6-difluorohexane
Description
Properties
IUPAC Name |
6-bromo-1,1-difluorohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrF2/c7-5-3-1-2-4-6(8)9/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHYRRQGQPHTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)F)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Distillation Techniques
Fractional distillation, as demonstrated for 1-bromo-6-chlorohexane (boiling point: 84–90°C at 6 mmHg), could separate 1-bromo-6,6-difluorohexane from unreacted precursors. Antoine coefficients for related bromoalkanes (e.g., 1-bromoheptane, log(P) = 7.36 at 1802 mmHg) suggest similar volatility, necessitating precise temperature and pressure control.
Chromatographic and Spectroscopic Analysis
Gas chromatography (GC) with flame ionization detection, as used in, would quantify reaction components. Nuclear magnetic resonance (NMR) spectroscopy could confirm fluorine incorporation, with NMR peaks expected near −120 ppm for CF2 groups.
Comparative Analysis of Theoretical Methods
Chemical Reactions Analysis
1-Bromo-6,6-difluorohexane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, 1-Bromo-6,6-difluorohexane can undergo elimination reactions to form alkenes.
Coupling Reactions: It can also be used in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 6,6-difluorohexanol .
Scientific Research Applications
Organic Synthesis
1-Bromo-6,6-difluorohexane serves as an important intermediate in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic molecules. This reactivity is particularly useful in the synthesis of:
- Fluorinated compounds : The difluoromethyl group can enhance the biological activity of pharmaceuticals.
- Alkyl halides : Used as precursors for further chemical transformations.
Pharmaceutical Development
In pharmaceutical chemistry, 1-bromo-6,6-difluorohexane is utilized in the development of new drugs. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates by enhancing their metabolic stability and bioavailability.
Case Study:
Recent studies have shown that fluorinated analogs of existing drugs exhibit improved efficacy against certain pathogens due to their altered interaction with biological targets .
Material Science
The compound is also applied in material science, particularly in the development of advanced polymers and coatings. The presence of fluorine atoms contributes to enhanced chemical resistance and thermal stability.
Data Table: Applications Overview
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing fluorinated compounds | Versatile reactivity |
| Pharmaceutical | Development of drug candidates with improved properties | Enhanced bioavailability and stability |
| Material Science | Development of polymers and coatings | Increased chemical resistance and durability |
Research Findings
Several studies have documented the applications and benefits of using 1-bromo-6,6-difluorohexane in various chemical syntheses:
Mechanism of Action
The mechanism by which 1-Bromo-6,6-difluorohexane exerts its effects depends on the specific context of its use. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In coupling reactions, the compound participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Key Observations :
- Molecular Complexity : The dimethyl-hepten-yne compound has the highest molecular complexity due to its unsaturated bonds (alkene and alkyne) and branched methyl groups, resulting in a lower boiling point compared to 1-bromohexane vs. .
- Rotational Flexibility : (6-Bromohexyl)benzene has six rotatable bonds, making it more flexible than the rigid cyclohexane derivative vs. .
- Lipophilicity : The dimethyl-hepten-yne compound has a logP of 2.987 , indicating higher hydrophobicity than 1-bromohexane (logP ~2.3), which is critical for membrane permeability in drug design .
1-Bromo-6,6-dimethyl-2-hepten-4-yne
- Reactivity : The bromine atom acts as a leaving group in nucleophilic substitutions, while the alkene and alkyne enable cycloaddition (e.g., Diels-Alder) or polymerization reactions .
- Applications : Used in synthesizing complex heterocycles and polymer precursors. Priced at €1,429.00/10g, it is a premium reagent for niche applications .
1-Bromohexane
(6-Bromohexyl)benzene
- Reactivity : The phenyl group enhances stability in radical reactions and aromatic substitutions.
- Applications: Potential use in liquid crystals or surfactants requiring aromatic interactions .
Biological Activity
1-Bromo-6,6-difluorohexane (C6H12BrF2) is a halogenated organic compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, applications, synthesis methods, and relevant case studies.
- Molecular Formula : C6H12BrF2
- Molecular Weight : 227.07 g/mol
- Boiling Point : 167-169°C
- Melting Point : -38.5°C
- Density : 1.337 g/mL at 25°C
- Solubility : Soluble in organic solvents (ethanol, ether, chloroform), insoluble in water
Applications
1-Bromo-6,6-difluorohexane serves as a versatile intermediate in the synthesis of various organic compounds with significant biological activities:
- Pharmaceuticals : It is utilized in the synthesis of antiviral agents and anti-inflammatory drugs. Notably, it is involved in the production of Tenofovir, a drug used for treating HIV and hepatitis B infections .
- Agrochemicals : The compound is also employed in creating insecticides and herbicides. For instance, it is a key precursor for Diflubenzuron, which is effective against pests in agricultural settings .
- Materials Science : It finds use in synthesizing fluorinated surfactants and polymers with unique properties such as thermal stability and chemical resistance .
Biological Activity
The biological activity of 1-Bromo-6,6-difluorohexane is primarily linked to its role as an intermediate in the synthesis of biologically active compounds. The incorporation of fluorine atoms often enhances the pharmacological properties of the resulting molecules.
Case Studies
-
Antiviral Activity :
A study highlighted the synthesis of fluorinated nucleosides using 1-Bromo-6,6-difluorohexane as a precursor. These compounds exhibited significant antiviral activity against various strains of viruses, demonstrating the potential of fluorinated analogs in therapeutic applications . -
Insecticidal Efficacy :
Research into agrochemical applications revealed that derivatives synthesized from 1-Bromo-6,6-difluorohexane showed enhanced insecticidal properties compared to their non-fluorinated counterparts. The fluorination process improved bioavailability and efficacy against target pests .
Synthesis Methods
The synthesis of 1-Bromo-6,6-difluorohexane typically involves the reaction of hexane with bromine and hydrogen fluoride under controlled conditions. Catalysts such as iron or aluminum chloride are often employed to enhance yield and selectivity .
Toxicity and Safety Considerations
While 1-Bromo-6,6-difluorohexane has promising applications, it is essential to consider its toxicity profile. Fluorinated compounds can exhibit unique toxicological profiles due to their reactivity and potential for bioaccumulation. Safety data sheets (SDS) recommend handling this compound with care due to its possible effects on human health and the environment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
